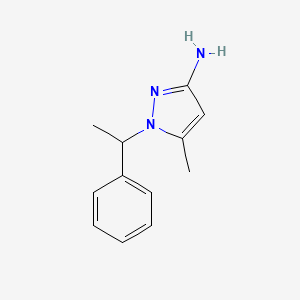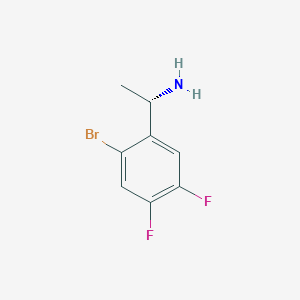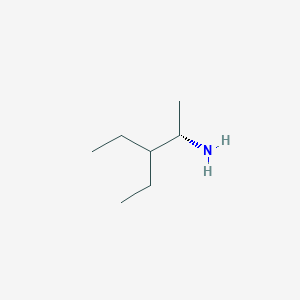![molecular formula C13H18Cl2N2O2 B13541205 tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate](/img/structure/B13541205.png)
tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate: is a chemical compound with the following properties:
Chemical Formula: CHClNO
Molecular Weight: 305.2 g/mol
CAS Number: 1270100-84-9
This compound belongs to the class of carbamates and contains a tert-butyl group, an amino group, and a dichlorophenyl moiety. It is synthesized through specific routes and has various applications in research and industry.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate involves the reaction of appropriate starting materials. While specific details may vary, a common synthetic route includes the following steps:
Protection of the amine group: The amino group is protected using a suitable protecting group (e.g., tert-butoxycarbonyl, Boc).
Reaction with 3,4-dichlorophenyl ethylamine: The protected amine reacts with 3,4-dichlorophenyl ethylamine to form the desired compound.
Deprotection: Removal of the protecting group yields this compound.
Industrial Production: Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and scalability considerations.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound may undergo oxidation reactions under appropriate conditions.
Reduction: Reduction reactions can also occur.
Substitution: Substitution reactions involving the tert-butyl group or the dichlorophenyl moiety are possible.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield an amine, while oxidation could lead to an oxo compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate serves as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Possible applications in agrochemicals or pharmaceuticals.
Wirkmechanismus
The exact mechanism by which tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Eigenschaften
Molekularformel |
C13H18Cl2N2O2 |
|---|---|
Molekulargewicht |
305.20 g/mol |
IUPAC-Name |
tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18Cl2N2O2/c1-13(2,3)19-12(18)17-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11H,7,16H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
JZHZMGADOVHXHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride](/img/structure/B13541125.png)



![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)


![2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)

![2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13541182.png)


![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)
![1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine](/img/structure/B13541195.png)
